molecular formula C12H32O4Ti B8795742 Titanium(IV) propoxide

Titanium(IV) propoxide

Cat. No. B8795742
M. Wt: 288.25 g/mol
InChI Key: XTTBFCWRLDKOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084470B2

Procedure details

16.4 ml (150.0 mmol) of tetrapropyl orthotitanate were added to a solution of 4.46 g (30.0 mmol) of 3,4-dimethylacetophenone in a 2 M ethanolic ammonia solution (75 ml), and the mixture was stirred for 6 hours at RT. 1.7 g (45.0 mmol) of sodium borohydride were then added, and stirring was continued for a further 16 hours at RT. Thereafter, the reaction solution was poured into a saturated aqueous ammonia solution (75 ml). The precipitate that formed was filtered off with suction, and then washing with ethyl acetate was carried out. The aqueous filtrate was concentrated in vacuo, followed by extraction twice with ethyl acetate. The combined ethyl acetate phases were extracted three times with 2 M hydrochloric acid. The combined aqueous phases were adjusted to pH 11 with a 2 M aq. NaOH solution and then extracted three times with ethyl acetate. The combined organic phases were dried over MgSO4, filtered and concentrated in vacuo. CC (ethyl acetate/MeOH 9:1) yielded 799 mg (5.4 mmol, 18%) of 1-(3,4-dimethylphenyl)ethylamine.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
4.46 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
16.4 mL
Type
catalyst
Reaction Step Three
Name
ethyl acetate MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:10])=O)=[CH:4][C:3]=1[CH3:11].[NH3:12].[BH4-].[Na+]>CCCO.CCCO.CCCO.CCCO.[Ti].C(OCC)(=O)C.CO>[CH3:11][C:3]1[CH:4]=[C:5]([CH:8]([NH2:12])[CH3:10])[CH:6]=[CH:7][C:2]=1[CH3:1] |f:2.3,4.5.6.7.8,9.10|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
4.46 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C(=O)C)C
Name
Quantity
75 mL
Type
reactant
Smiles
N
Name
Quantity
16.4 mL
Type
catalyst
Smiles
CCCO.CCCO.CCCO.CCCO.[Ti]
Step Four
Name
ethyl acetate MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for a further 16 hours at RT
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
WASH
Type
WASH
Details
washing with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous filtrate was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
followed by extraction twice with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined ethyl acetate phases were extracted three times with 2 M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC=1C=C(C=CC1C)C(C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.4 mmol
AMOUNT: MASS 799 mg
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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